molecular formula C9H10N2 B13110665 4-Propylnicotinonitrile

4-Propylnicotinonitrile

Cat. No.: B13110665
M. Wt: 146.19 g/mol
InChI Key: CEUQXFVDZRGSRU-UHFFFAOYSA-N
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Description

4-Propylnicotinonitrile (chemical formula: C₉H₁₀N₂) is a pyridine derivative characterized by a nitrile group at the 3-position and a propyl substituent at the 4-position of the pyridine ring. This compound belongs to the nicotinonitrile family, which is widely studied for its versatility in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-propylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2/c1-2-3-8-4-5-11-7-9(8)6-10/h4-5,7H,2-3H2,1H3

InChI Key

CEUQXFVDZRGSRU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-propylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Propylpyridine} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the ammoxidation of 4-propylpyridine. This process includes the reaction of 4-propylpyridine with ammonia and oxygen over a catalyst at elevated temperatures to yield the desired nitrile compound.

Chemical Reactions Analysis

Types of Reactions: 4-Propylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Propylnicotinonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a precursor for biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-propylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and enzymatic studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of nicotinonitrile derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4-Propylnicotinonitrile with structurally related compounds, focusing on substituent effects, biological activities, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Properties & Activities Notable Differences from this compound Source ID
This compound 4-propyl, 3-cyano Hydrophobicity, potential CNS activity Baseline for comparison -
5-Amino-4-hydroxynicotinonitrile 5-amino, 4-hydroxy, 3-cyano Enhanced solubility, enzyme inhibition Polar substituents increase solubility but reduce membrane permeability
2-Chloro-4-(2-chlorophenyl)nicotinonitrile 2-Cl, 4-(2-Cl-phenyl), 3-cyano Anticancer activity (apoptosis induction) Bulky aryl substituent enhances steric hindrance, altering target selectivity
4-Fluoro-2-hydroxynicotinonitrile 4-F, 2-OH, 3-cyano Antibacterial, kinase inhibition Electron-withdrawing F and OH groups increase electrophilicity
5-Chloro-4-cyclopropoxynicotinonitrile 5-Cl, 4-cyclopropoxy, 3-cyano Antimicrobial, metabolic stability Cyclopropoxy group improves metabolic resistance but complicates synthesis

Key Findings:

Substituent Effects on Bioactivity: Alkyl Chains (e.g., Propyl): The 4-propyl group in this compound likely enhances lipophilicity, favoring blood-brain barrier penetration compared to polar analogs like 5-Amino-4-hydroxynicotinonitrile . Halogenated Derivatives: Chlorine or fluorine substituents (e.g., in 2-Chloro-4-(2-chlorophenyl)nicotinonitrile or 4-Fluoro-2-hydroxynicotinonitrile) increase electrophilicity, improving interactions with enzymatic active sites but may raise toxicity risks . Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., 2-chlorophenyl) introduce π-π stacking capabilities, beneficial for targeting aromatic residues in proteins, whereas aliphatic chains (e.g., propyl) prioritize hydrophobic interactions .

Synthetic Complexity: Cyclopropoxy or trifluoromethyl groups (e.g., in 5-Chloro-4-cyclopropoxynicotinonitrile) require multi-step syntheses, whereas this compound can be synthesized more straightforwardly via alkylation reactions .

Thermodynamic Stability: Electron-withdrawing groups (e.g., nitro, cyano) stabilize the pyridine ring against degradation. The propyl group in this compound may slightly destabilize the compound due to steric strain compared to smaller substituents like methyl .

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